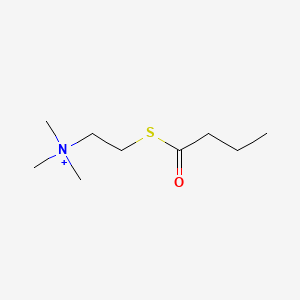

Butyrylthiocholine

Descripción general

Descripción

Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by the enzyme butyrylcholinesterase to produce butyrate and thiocholine . This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity .

Métodos De Preparación

Butyrylthiocholine can be synthesized through the esterification of butyric acid with thiocholine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Análisis De Reacciones Químicas

Butyrylthiocholine undergoes hydrolysis catalyzed by butyrylcholinesterase to form butyrate and thiocholine . This reaction is commonly used in biochemical assays to measure the activity of butyrylcholinesterase. The hydrolysis reaction can be monitored by measuring the decrease in absorbance of a chromogenic reagent such as 5,5’-dithiobis-2-nitrobenzoic acid (DTNB), which reacts with thiocholine to form a yellow-colored product .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Butyrylthiocholine is extensively utilized in clinical settings to assess butyrylcholinesterase activity. This enzyme plays a crucial role in detoxifying certain substances and is a significant marker for various health conditions.

Measurement of Butyrylcholinesterase Activity

The assay for butyrylcholinesterase activity using this compound is essential for diagnosing conditions related to cholinergic dysfunction. For instance, the accurate measurement of this enzyme can help identify patients at risk of prolonged paralysis following the administration of neuromuscular blocking agents.

Table 1: Summary of BChE Activity Assays Using this compound

Neuropharmacological Research

In neuropharmacology, this compound serves as a substrate to investigate cholinergic signaling pathways and the role of butyrylcholinesterase in neurological disorders.

Role in Neurotransmission

Research indicates that this compound can act as a neurotransmitter in certain contexts, enhancing neuronal activity when applied locally to cardiac neurons . This suggests potential applications in studying cardiac function and neurochemical signaling.

Toxicology and Environmental Health

This compound is also pivotal in toxicological assessments, particularly concerning exposure to organophosphorus compounds (OPs), which are known to inhibit cholinesterases.

Protection Against Organophosphorus Poisoning

Studies have shown that pretreatment with butyrylcholinesterase can offer protection against OPs, highlighting its potential use in developing therapeutic strategies against chemical warfare agents .

Table 2: Applications of this compound in Toxicology

| Application | Description |

|---|---|

| OP Exposure Assessment | Used to evaluate the effectiveness of antidotes against nerve agents. |

| Environmental Monitoring | Assists in assessing the impact of pesticides on cholinesterase activity in wildlife and humans. |

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound across various applications.

Case Study: BChE Activity Measurement

A study conducted by Jońca et al. (2015) established that a 400-fold dilution of serum combined with 5 mM this compound iodide provides accurate measurements of BChE activity, emphasizing the importance of substrate concentration and serum dilution factors .

Case Study: Neurotransmitter Role

Research involving intrinsic cardiac neurons showed that local application of this compound increased neuronal activity, suggesting its potential role in neurotransmission beyond just serving as a substrate for enzymatic assays .

Mecanismo De Acción

Butyrylthiocholine exerts its effects by serving as a substrate for butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound to butyrate and thiocholine . This reaction involves the cleavage of the ester bond in this compound, resulting in the formation of the two products. The activity of butyrylcholinesterase can be measured by monitoring the production of thiocholine, which reacts with chromogenic reagents to produce a measurable color change .

Comparación Con Compuestos Similares

Butyrylthiocholine is similar to other choline-based esters such as acetylcholine and butyrylcholine. it is unique in that it contains a sulfur atom in place of the oxygen atom found in the ester bond of butyrylcholine . This structural difference allows this compound to be specifically hydrolyzed by butyrylcholinesterase, making it a valuable tool in the study of this enzyme . Other similar compounds include acetylthiocholine and propionylthiocholine, which are also used as substrates in cholinesterase assays .

Actividad Biológica

Butyrylthiocholine (BTC) is a synthetic substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes various choline esters. Understanding the biological activity of BTC is crucial for its application in clinical diagnostics and research, particularly in the assessment of cholinesterase activity and the development of therapeutic agents.

This compound acts as a substrate for BChE, facilitating the hydrolysis reaction that produces butyric acid and thiocholine. The enzymatic reaction can be described by Michaelis-Menten kinetics, where the rate of reaction depends on the concentration of BTC and the enzyme's affinity for the substrate. Studies have shown that BTC concentrations ranging from 0.005 mM to 3.0 mM yield significant hydrolysis rates, with a Michaelis constant () of approximately 0.10 mM for human BChE .

Assay Methodology

The assessment of BChE activity using BTC typically involves spectrophotometric methods, where the increase in absorbance at 412 nm correlates with the enzymatic activity. The standard assay conditions include:

- Buffer : 0.1 M potassium phosphate, pH 7.0

- Substrate : 1 mM this compound iodide

- Reagent : 0.5 mM 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB)

The reaction mixture is incubated, and absorbance changes are monitored to quantify enzyme activity .

Case Study: Serum Dilution Effects

A study highlighted that serum dilution significantly affects BChE activity measurements when using BTC as a substrate. A 400-fold dilution of serum with a BTC concentration of 5 mM was found optimal for accurate BChE activity assessment. This underscores the importance of standardizing assay conditions to ensure reliable results .

Inhibition Studies

Inhibition studies have demonstrated that various compounds, including organophosphates like chlorpyrifos oxon, can inhibit BChE activity when this compound is used as a substrate. The inhibition kinetics followed simple Michaelis-Menten dynamics, revealing insights into potential therapeutic interventions against pesticide toxicity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Substrate Concentration Range | 0.005 mM – 3.0 mM |

| Michaelis Constant () | ~0.10 mM |

| Optimal Serum Dilution Factor | 400-fold dilution |

| Assay Reagents | DTNB (0.5 mM), Potassium Phosphate Buffer (pH 7.0) |

Implications for Clinical Practice

The accurate measurement of BChE activity using this compound has significant implications in clinical settings:

- Diagnostics : It serves as a diagnostic marker for assessing exposure to organophosphates and other cholinergic agents.

- Therapeutics : Understanding the kinetics and inhibition profiles can aid in developing antidotes for poisoning and enhancing detoxification strategies.

Propiedades

Número CAS |

4555-00-4 |

|---|---|

Fórmula molecular |

C9H20NOS+ |

Peso molecular |

190.33 g/mol |

Nombre IUPAC |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

Clave InChI |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C |

SMILES canónico |

CCCC(=O)SCC[N+](C)(C)C |

Key on ui other cas no. |

4555-00-4 1866-16-6 |

Pictogramas |

Irritant |

Sinónimos |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.